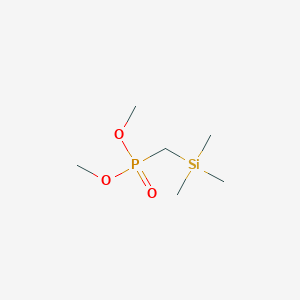
Dimethyl trimethylsilylmethylphosphonate
説明
Dimethyl trimethylsilylmethylphosphonate, also known as [(Trimethylsilyl)methyl]-phosphonic acid dimethyl ester, is a chemical compound with the linear formula (CH3)3SiCH2P(O)(OCH3)2 . It is used as a reactant for the synthesis of phosphonato-phosphine palladacycles and studying the synthetic applications of phosphoryl-stabilized anions .
Synthesis Analysis
The compound is used as a reactant for various reactions including the synthesis of phosphonato-phosphine palladacycles, studying the synthetic applications of phosphoryl-stabilized anions, Peterson olefination reactions, and dilithiation and transmetalation . It is also used in the formation of phosphorus ylide via 1,3-silyl migration .Molecular Structure Analysis
The molecular structure of Dimethyl trimethylsilylmethylphosphonate is represented by the linear formula (CH3)3SiCH2P(O)(OCH3)2 . It has a molecular weight of 196.26 .Chemical Reactions Analysis
Dimethyl trimethylsilylmethylphosphonate is involved in various chemical reactions. It is used as a reactant for the synthesis of phosphonato-phosphine palladacycles and studying the synthetic applications of phosphoryl-stabilized anions . It also participates in Peterson olefination reactions and dilithiation and transmetalation .Physical And Chemical Properties Analysis
Dimethyl trimethylsilylmethylphosphonate has a refractive index of n20/D 1.435 (lit.) and a density of 1.024 g/mL at 25°C (lit.) . It has a boiling point of 111-114°C/21.5 mmHg (lit.) .科学的研究の応用
Horner-Emmons Reaction Enhancement : Dimethyl α-trimethylsilylbenzylphosphonate, a compound related to Dimethyl trimethylsilylmethylphosphonate, has been utilized in fluoride ion-induced Horner-Emmons reactions with carbonyl compounds, yielding corresponding olefins. This demonstrates its potential as a reactant in organic synthesis and material science applications (Kawashima, Ishii, & Inamoto, 1987).
Combustion Byproduct Identification : The compound has been identified in the combustion byproducts of dimethyl methylphosphonate, a simulant for organophosphorus chemical warfare agents. This indicates its relevance in environmental and forensic science, particularly in the analysis of chemical residues (Rapp, Nogueira, Fisher, & Gouldin, 1997).
Phosphorus Ylide Formation and Wittig Reaction : Dimethyl trimethylsilylmethylphosphonate has been shown to react with carbonyl compounds, forming terminal olefins and other compounds. This reaction is significant in organic chemistry for the synthesis of various olefins, highlighting its role in the creation of complex organic molecules (SekiguchiAkira & AndoWataru, 1978).
Synthesis of Vinylphosphonates : The compound has been used in the synthesis of 1-(Trimethylsilyl)- and 1-(Trimethylstannyl)vinylphosphonates. These reactions are crucial for the preparation of vinylphosphonates, which are valuable in various chemical syntheses (Okada et al., 2014).
Bisphosphonate Potency Assessment : In the context of medical research, dimethyl trimethylsilylmethylphosphonate-related compounds have been used in the evaluation of new bisphosphonates for clinical use. This highlights its significance in pharmaceutical research, particularly in the development of treatments for bone diseases (Papapoulos et al., 1989).
Flame Retardancy in Lithium-Ion Batteries : Its derivatives, like dimethyl methylphosphonate, have been explored as flame retardant additives for lithium-ion battery electrolytes. This research is pivotal in improving the safety of energy storage systems (Xiang, Xu, Wang, & Chen, 2007).
Flame Inhibition Studies : Studies on flame inhibition activity of phosphorus-containing compounds, including derivatives of Dimethyl trimethylsilylmethylphosphonate, have been conducted. This research is vital in understanding the role of these compounds in fire safety and suppression (Siow & Laurendeau, 2004).
Safety And Hazards
将来の方向性
Future research directions could involve further investigation into the synthetic applications of Dimethyl trimethylsilylmethylphosphonate, particularly in the formation of phosphorus ylide via 1,3-silyl migration . Additionally, the compound’s role in the up-regulation of the Nrf2 pathway could be explored further .
特性
IUPAC Name |
dimethoxyphosphorylmethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H17O3PSi/c1-8-10(7,9-2)6-11(3,4)5/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFBIHXALNDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C[Si](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17O3PSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401762 | |
| Record name | Dimethyl trimethylsilylmethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl trimethylsilylmethylphosphonate | |
CAS RN |
13433-42-6 | |
| Record name | Dimethyl trimethylsilylmethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl trimethylsilylmethylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



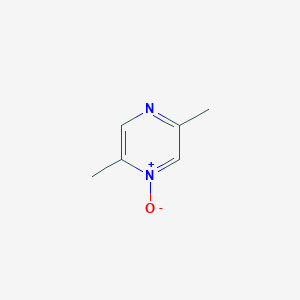
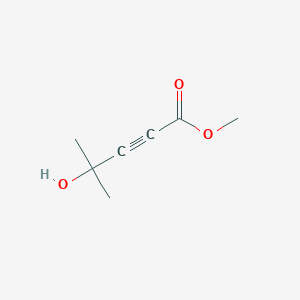
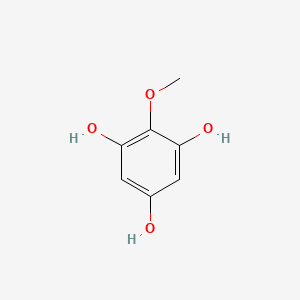

![2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl Prop-2-enoate](/img/structure/B1598525.png)
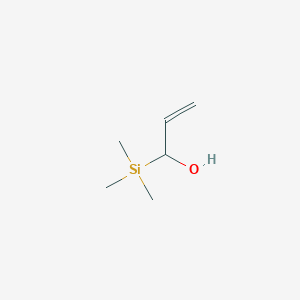
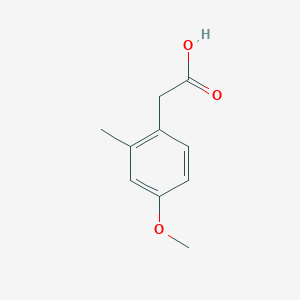
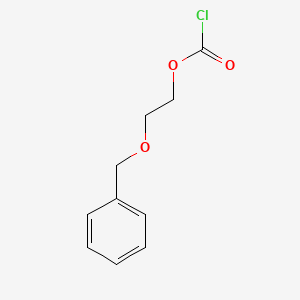
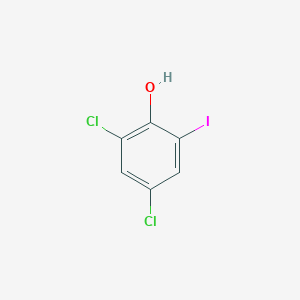
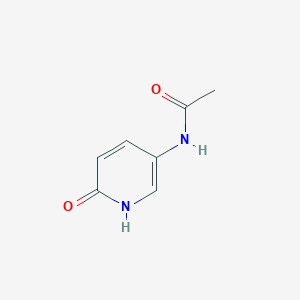
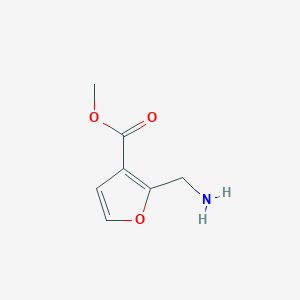
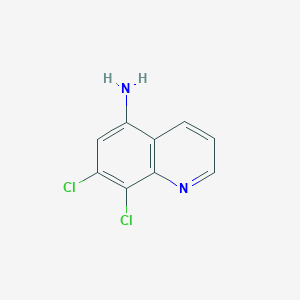
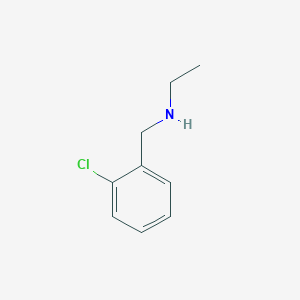
![(r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B1598542.png)